molecular formula C12H12ClN3O6S B345981 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole CAS No. 898641-45-7

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No. B345981
CAS RN: 898641-45-7
M. Wt: 361.76g/mol
InChI Key: PYUADEHFSXGFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as CDNI, is a chemical compound that has been synthesized for its potential use in scientific research. CDNI is a member of the family of imidazole compounds, which have been studied for their various biological activities.

Mechanism of Action

The mechanism of action of 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and migration of endothelial cells, which play a role in the formation of new blood vessels. This compound has been shown to have anti-inflammatory effects, and it has been suggested that this compound may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. This compound also has limited stability, and it can degrade over time.

Future Directions

There are several potential future directions for the study of 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole. One area of interest is the development of this compound derivatives with improved solubility and stability. Another area of interest is the exploration of the mechanism of action of this compound, which could lead to the development of new therapies for cancer and other diseases. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects. Finally, this compound could be studied for its potential use in other areas of research, such as neuroscience or infectious disease.

Synthesis Methods

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole can be synthesized using a variety of methods, including the reaction of 2-methyl-5-nitroimidazole with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride in the presence of a base. The reaction yields a white powder that can be purified using column chromatography. The purity of this compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have shown that this compound can reduce the size of tumors in animal models. This compound has also been studied for its potential use in the treatment of inflammatory diseases and as an antimicrobial agent.

properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O6S/c1-7-14-6-12(16(17)18)15(7)23(19,20)11-5-9(21-2)8(13)4-10(11)22-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUADEHFSXGFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.